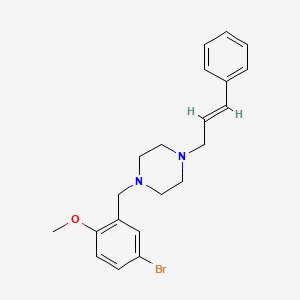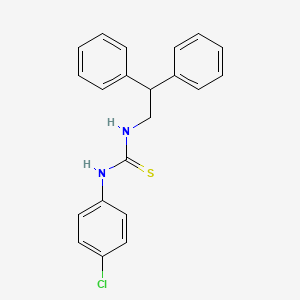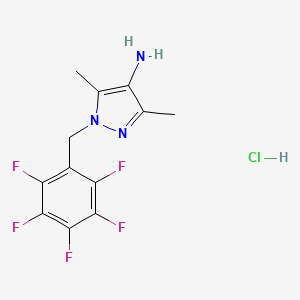
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to interact with various receptors, including the opioid and cannabinoid receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, this compound has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
実験室実験の利点と制限
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Moreover, it exhibits significant activity against several types of cancer cells, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability.
将来の方向性
Several future directions can be explored for 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies can be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
合成法
Several methods have been reported for the synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One of the most common methods is the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with 3-phenylacryloyl chloride in the presence of a base. Both methods have been reported to yield high yields of the desired product.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been found to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O/c1-25-21-10-9-20(22)16-19(21)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15,17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCOKMVCMQHDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)
![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)


![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B6129419.png)
![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)